molecular formula C10H15NO2 B13309350 4-(2-Methoxyethoxy)-3-methylaniline

4-(2-Methoxyethoxy)-3-methylaniline

Cat. No.: B13309350
M. Wt: 181.23 g/mol
InChI Key: LYIRXTZCAWQRER-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-methylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the amino group is substituted with a 2-methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-methoxyethanol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure the complete substitution of the amino group with the 2-methoxyethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylmercapto)phenol: This compound has a similar structure but with a methylmercapto group instead of a 2-methoxyethoxy group.

    Tris(2-methoxyethoxy)(vinyl)silane: Another compound with a 2-methoxyethoxy group, but with different functional groups and applications.

Uniqueness

4-(2-Methoxyethoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3-methylaniline

InChI

InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3

InChI Key

LYIRXTZCAWQRER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCOC

Origin of Product

United States

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